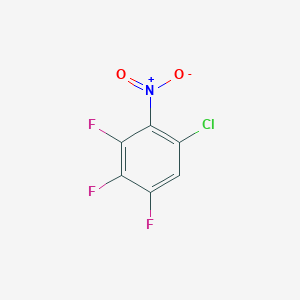

1-Chloro-3,4,5-trifluoro-2-nitrobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-3,4,5-trifluoro-2-nitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HClF3NO2/c7-2-1-3(8)4(9)5(10)6(2)11(12)13/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVIFEZFMTCJDNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)[N+](=O)[O-])F)F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HClF3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.52 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Mechanistic Investigations of 1 Chloro 3,4,5 Trifluoro 2 Nitrobenzene and Its Analogues

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of benzene (B151609) and its derivatives. However, the facility of this reaction is highly dependent on the nature of the substituents attached to the aromatic ring.

Influence of Nitro and Halogen Substituents on Ring Activation/Deactivation

Substituents on an aromatic ring significantly alter its reactivity towards electrophiles by either donating or withdrawing electron density, thereby activating or deactivating the ring. libretexts.org In 1-chloro-3,4,5-trifluoro-2-nitrobenzene, all five substituents are classified as deactivating groups.

The nitro group (-NO₂) is one of the most powerful deactivating groups. It withdraws electron density from the benzene ring through both a strong negative inductive effect (-I) and a strong resonance effect (-R). libretexts.orgvedantu.com This significantly reduces the nucleophilicity of the ring, making it substantially less reactive towards electrophilic attack than benzene—by a factor of approximately 10⁻⁶. libretexts.orgmsu.edu Furthermore, the nitro group directs incoming electrophiles to the meta position, as the ortho and para positions are particularly destabilized by resonance. vedantu.comminia.edu.eg

In this compound, the combined electron-withdrawing power of one nitro group and four halogen atoms renders the aromatic ring extremely deactivated and highly resistant to electrophilic aromatic substitution. Any such reaction would require exceptionally harsh conditions and a very potent electrophile.

Table 1: Influence of Substituents on Electrophilic Aromatic Substitution

This table summarizes the general effects of the types of substituents present on the target molecule.

| Substituent Type | Inductive Effect | Resonance Effect | Overall Effect on Reactivity | Directing Influence |

| **Nitro (-NO₂) ** | Strongly Withdrawing (-I) | Strongly Withdrawing (-R) | Strongly Deactivating | meta |

| Halogens (-F, -Cl) | Strongly Withdrawing (-I) | Weakly Donating (+R) | Deactivating | ortho, para |

Theoretical Examination of Wheland Complexes and Reaction Pathways

The mechanism of electrophilic aromatic substitution proceeds through a high-energy carbocationic intermediate known as an arenium ion or Wheland intermediate. wikipedia.org The stability of this intermediate is a critical factor in determining the reaction rate. The formation of the Wheland intermediate is typically the rate-determining step. wikipedia.org

For this compound, any potential Wheland intermediate would be significantly destabilized by the powerful electron-withdrawing substituents. These groups would intensify the positive charge on the cationic intermediate, raising its energy and, consequently, the activation energy of the reaction.

Theoretical studies and computational models are employed to investigate the energetics of these reaction pathways. rsc.orgresearchgate.net Ab initio and Density Functional Theory (DFT) calculations can model the structures and energies of the ground state, transition states, and Wheland intermediates. rsc.org Such studies on polysubstituted aromatic compounds consistently show that strong electron-withdrawing groups increase the energy barrier for the formation of the Wheland complex. rsc.org For the target molecule, electrophilic attack at the only available position (C6) would lead to a Wheland intermediate where the positive charge is delocalized, but this delocalization is counteracted by the inductive effects of the adjacent chloro (C1) and fluoro (C5) substituents, leading to significant destabilization.

Nucleophilic Aromatic Substitution Mechanisms

In stark contrast to its inertness towards electrophiles, the electron-deficient nature of this compound makes it an excellent substrate for nucleophilic aromatic substitution (SNAr).

Study of Activated vs. Unactivated Systems

The SNAr mechanism requires the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group. wikipedia.orglibretexts.org These groups "activate" the ring for nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. wikipedia.orglibretexts.org Systems without such groups are considered unactivated and are generally unreactive towards SNAr.

This compound is a highly activated system.

The chloro group at C1 is ortho to the activating nitro group at C2.

The fluoro group at C3 is meta to the nitro group and thus not strongly activated by it.

The fluoro group at C5 is para to the nitro group, a position that also provides strong activation through resonance stabilization of the Meisenheimer complex. libretexts.org

The reaction proceeds via a two-step addition-elimination mechanism:

Addition: The nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic Meisenheimer complex. This is typically the rate-determining step. wikipedia.org

Elimination: The leaving group departs, and the aromaticity of the ring is restored. libretexts.org

A key feature of the SNAr reaction is the leaving group ability of the halogens, which follows the order F > Cl > Br > I. wikipedia.orgnih.gov This is the reverse of the trend seen in SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile. stackexchange.com The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to attack, accelerating the reaction. wikipedia.orgstackexchange.com Given that both the C1-Cl and C5-F positions are activated, competition between these sites for nucleophilic attack is expected, with substitution at C5 often being favored due to the superior leaving group ability of fluoride (B91410) in SNAr reactions. nih.gov

Solvent and Catalyst Effects on SNAr Efficiency and Selectivity

The efficiency and selectivity of SNAr reactions are highly dependent on reaction conditions, particularly the choice of solvent. The mechanism involves the formation of a charged Meisenheimer intermediate, which is stabilized by polar solvents.

Solvent Effects: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone (B3395972) are generally the solvents of choice for SNAr reactions. nih.govacsgcipr.org These solvents excel at solvating cations but poorly solvate anions (the nucleophile), leaving the nucleophile's reactivity high. nih.gov Furthermore, their polarity helps to stabilize the anionic Meisenheimer complex. Protic solvents, like alcohols or water, can solvate the nucleophile through hydrogen bonding, reducing its nucleophilicity and slowing the reaction rate. koreascience.kr However, in some cases, protic solvents can facilitate the departure of the leaving group, particularly fluoride, through hydrogen bonding in the transition state. nih.govkoreascience.kr

Table 2: General Effect of Solvent Type on SNAr Reaction Rate

This table provides a qualitative overview of how different solvent classes affect the rate of a typical SNAr reaction.

| Solvent Class | Examples | General Effect on Rate | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Accelerates | Stabilizes Meisenheimer complex; poorly solvates nucleophile, increasing its reactivity. nih.govacsgcipr.org |

| Polar Protic | Water, Ethanol, Methanol | Decelerates | Solvates and deactivates the nucleophile via hydrogen bonding. koreascience.kr |

| Nonpolar | Toluene, Hexane | Very Slow / No Reaction | Does not effectively stabilize the charged intermediate. acsgcipr.org |

Catalyst Effects: While many SNAr reactions proceed without a catalyst, certain catalysts can enhance the reaction rate.

Base Catalysis: For nucleophiles such as alcohols or phenols, a base is used to deprotonate them, forming the more potent alkoxide or phenoxide nucleophile.

Phase-Transfer Catalysts (PTCs): When the nucleophile (e.g., in an aqueous solution) and the aromatic substrate (in an organic solvent) are in different phases, a PTC such as a quaternary ammonium (B1175870) salt can be used. The PTC transports the nucleophile anion into the organic phase, allowing the reaction to proceed.

Radical Pathways and Denitrative Transformations

Beyond ionic pathways, nitroaromatic compounds can undergo reactions involving radical intermediates. The strongly electron-withdrawing nitro group makes the aromatic ring susceptible to accepting an electron to form a radical anion.

Denitrative transformations, where the nitro group is displaced from the aromatic ring, can occur through radical-mediated pathways. acs.orgnih.gov For example, studies have shown that substituted nitrobenzenes can react with radical cations, leading to the elimination of NO₂ in a process termed denitration. nih.govresearchgate.net The mechanism is believed to be radical in nature, as the reaction rates show little dependence on the electronic effects of other substituents on the ring. acs.orgresearchgate.net

Another relevant radical mechanism is the SRN1 (substitution, radical-nucleophilic, unimolecular) reaction. This multi-step chain reaction is initiated by the formation of a nitroaromatic radical anion. This radical anion can then expel a leaving group (like a halide) to form an aryl radical. The aryl radical subsequently reacts with a nucleophile, and the resulting radical anion transfers an electron to a neutral substrate molecule to propagate the chain. The electron-deficient and polyhalogenated nature of this compound could make it a candidate for such transformations under specific initiation conditions (e.g., photochemical or electrochemical). Radical-induced ipso-cyclization followed by denitration is another pathway that has been developed for activating nitroarenes. rsc.org

Photochemical and Redox-Mediated Denitration

The removal of a nitro group from an aromatic ring, or denitration, can be prompted through photochemical and redox-mediated pathways. While direct studies on this compound are not extensively documented in publicly available literature, the reactivity of analogous polychlorinated and polyfluorinated nitroaromatic compounds provides significant insights into its potential behavior.

Photochemical denitration of nitroaromatic compounds often involves the excitation of the nitro compound to a triplet excited state upon absorption of UV light. This excited state is susceptible to reaction with nucleophiles. For instance, studies on nitropolychlorodibenzo-p-dioxins (NPCDDs) have shown that they undergo photochemical nucleophilic aromatic substitution (SNAr*) reactions in the presence of nucleophiles like sodium hydroxide (B78521) or sodium ethoxide. In these reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a substituent. While the primary observed reactions for NPCDDs were chloride replacement or ring-opening, the underlying principle of photo-induced nucleophilic attack is relevant. It is plausible that under specific conditions, the nitro group itself could be the leaving group, particularly if the reaction is directed by the substitution pattern on the benzene ring.

Redox-mediated denitration offers an alternative pathway. A notable example is the redox-denitration reaction observed when 4,4-dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one is heated in pyridine (B92270) with pyridine hydrochloride. This reaction results in the oxidation of the pyrazolidinone ring and the complete removal of the nitro group from the phenyl ring. This transformation highlights a process where intramolecular redox reactions lead to the elimination of the nitro group. The mechanism is believed to involve the transfer of electrons from a part of the molecule that is oxidized to the nitro group, which is reduced and subsequently eliminated.

The following table summarizes findings from studies on analogous compounds, which can infer the potential photochemical and redox-mediated reactivity of this compound.

| Compound Family | Reaction Type | Conditions | Outcome |

| Nitropolychlorodibenzo-p-dioxins | Photochemical SNAr* | UV light (λ > 300 nm), Sodium Ethoxide in Ethanol | Chloride replacement or ring-opening |

| 4,4-dimethyl-1-(2-nitrophenyl)pyrazolidin-3-one | Redox-Denitration | Heating in pyridine with pyridine hydrochloride | Oxidation of the pyrazolidinone ring and removal of the nitro group |

Advanced Spectroscopic and Analytical Characterization in Research Contexts

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Characteristic Vibrational Modes of Nitro, Fluoro, and Chloro Groups

The infrared and Raman spectra of nitroaromatic compounds are characterized by several distinct vibrational modes. For 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, the vibrational modes of the nitro (NO₂), fluoro (C-F), and chloro (C-Cl) groups are of particular interest.

The nitro group typically exhibits strong and easily identifiable bands. The asymmetric stretching vibration of the N=O bond is expected to appear in the range of 1500-1600 cm⁻¹, while the symmetric stretching vibration is typically observed between 1300 cm⁻¹ and 1370 cm⁻¹. Additionally, scissoring, wagging, twisting, and rocking modes of the nitro group contribute to the complexity of the spectrum in the lower frequency regions.

The carbon-fluorine (C-F) stretching vibrations are known to produce intense absorptions in the infrared spectrum, generally falling within the 1000-1400 cm⁻¹ range. The exact position of these bands is sensitive to the number and position of the fluorine atoms on the aromatic ring. In the case of this compound, the presence of three adjacent fluorine atoms would likely lead to complex and overlapping C-F stretching bands.

The carbon-chlorine (C-Cl) stretching vibration is typically observed at lower wavenumbers, generally in the region of 600-800 cm⁻¹. The mass of the chlorine atom and the strength of the C-Cl bond influence the precise frequency of this vibration.

A comprehensive assignment of the vibrational modes of this compound would require detailed experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy. The following table provides a general overview of the expected vibrational modes for the key functional groups.

| Functional Group | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| Nitro (NO₂) | Asymmetric Stretching (ν_as) | 1500 - 1600 |

| Symmetric Stretching (ν_s) | 1300 - 1370 | |

| Scissoring (δ) | 830 - 870 | |

| Wagging (ω) | 700 - 760 | |

| Twisting (τ) | ~530 | |

| Rocking (ρ) | ~500 | |

| Fluoro (C-F) | Stretching (ν) | 1000 - 1400 |

| Chloro (C-Cl) | Stretching (ν) | 600 - 800 |

| Note: The actual experimental values for this compound may vary based on the specific molecular environment and experimental conditions. |

Complementarity with Theoretical Frequencies

To achieve a more precise and reliable assignment of the experimental vibrational spectra, theoretical frequency calculations are often employed. Quantum chemical methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, are powerful tools for predicting the vibrational frequencies of molecules.

These computational approaches model the molecular geometry and electronic structure to calculate the force constants between atoms, which in turn determine the vibrational frequencies. The calculated frequencies are typically scaled to correct for systematic errors arising from the approximations inherent in the theoretical models and the neglect of anharmonicity.

The comparison between the scaled theoretical frequencies and the experimental FTIR and Raman data allows for a detailed and unambiguous assignment of the observed vibrational bands to specific atomic motions within the molecule. This synergy between experimental and theoretical methods is crucial for a thorough understanding of the vibrational characteristics of complex molecules like this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Analysis

Ultraviolet-visible (UV-Vis) spectroscopy is a key technique for investigating the electronic structure of molecules by probing the electronic transitions between different energy levels. The UV-Vis spectrum of an aromatic compound is influenced by the nature and position of the substituents on the ring.

For this compound, the presence of the electron-withdrawing nitro group and the halogen atoms is expected to significantly affect its electronic absorption spectrum. The nitro group, in particular, is a strong chromophore that can lead to characteristic absorption bands in the UV region. The electronic transitions in such molecules often involve the promotion of an electron from a bonding or non-bonding molecular orbital (such as the highest occupied molecular orbital, HOMO) to an anti-bonding molecular orbital (such as the lowest unoccupied molecular orbital, LUMO).

Theoretical calculations, often performed using methods like Time-Dependent Density Functional Theory (TD-DFT), can be used to predict the electronic absorption spectra of molecules. These calculations provide information on the wavelengths of maximum absorption (λ_max), the oscillator strengths of the transitions, and the nature of the molecular orbitals involved. The calculated UV-Vis spectrum can then be compared with the experimental spectrum to understand the electronic transitions and the electronic structure of this compound.

The following table illustrates the type of data that would be obtained from a combined experimental and theoretical UV-Vis spectroscopic analysis.

| Transition | Calculated λ_max (nm) | Experimental λ_max (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | Data not available | Data not available | Data not available | HOMO → LUMO |

| S₀ → S₂ | Data not available | Data not available | Data not available | HOMO-1 → LUMO |

| Note: Specific experimental and theoretical data for this compound are not available in the provided search results. The table serves as a template for the type of data generated in such an analysis. |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations are instrumental in determining optimized geometric parameters, such as bond lengths and angles, and in analyzing vibrational frequencies. This approach has been successfully applied to various halogenated nitrobenzene (B124822) derivatives to understand their structural and electronic characteristics.

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy arrangement of atoms, known as the ground state. For substituted benzene (B151609) derivatives, DFT calculations, often using basis sets like B3LYP/6-311++G(d,p), can predict bond lengths and angles with good accuracy. Theoretical calculations are typically performed for an isolated molecule in the gaseous phase, which can lead to slight variations from experimental data obtained in the solid state.

Beyond stable molecules, DFT is also employed to locate and characterize transition states, which are the highest energy points along a reaction pathway. Identifying the geometry of a transition state is crucial for understanding reaction mechanisms and calculating activation energies.

| Parameter | Method/Basis Set | Calculated Value |

| Bond Length (Å) | B3LYP/6-311++G(d,p) | Varies |

| Bond Angle (°) | B3LYP/6-311++G(d,p) | Varies |

| This table is for illustrative purposes to show the output of DFT calculations as described in sources like. |

Frontier Molecular Orbital (FMO) theory is a key component of computational analysis that helps in predicting the chemical reactivity of a molecule. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the most important orbitals in chemical reactions. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Simulations are performed to examine frontier molecular orbitals, which can reveal reactive sites within a molecule. For instance, the analysis can identify regions susceptible to nucleophilic or electrophilic attack. The HOMO-LUMO gap and related properties like chemical hardness, electronegativity, and the electrophilicity index can be calculated to explore potential applications and reaction pathways.

Thermodynamic and Kinetic Parameter Computations

Computational methods are essential for determining the thermodynamic and kinetic parameters that govern chemical reactions. These calculations provide quantitative data on the feasibility and rate of chemical processes.

DFT calculations can be used to compute the energies of reactants, products, and transition states. The difference between the energy of the products and the reactants gives the reaction energy (ΔE), indicating whether a reaction is exothermic or endothermic. The activation barrier, or activation energy (Ea), is the energy difference between the transition state and the reactants. This barrier is a primary determinant of the reaction rate.

Chemical reactions are often carried out in a solvent, which can significantly influence reaction energetics. Computational models, such as the conductor-like polarizable continuum model (CPCM), can be employed to simulate the effect of a solvent on the energies of molecules and transition states. These models account for the electrostatic interactions between the solute and the solvent, providing a more realistic prediction of reaction energies and activation barriers in solution.

Non-Covalent Interactions and Intermolecular Forces

Non-covalent interactions are crucial in many areas of chemistry, including molecular recognition and the structure of materials in the solid state. For halogenated compounds like 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, halogen bonding is a significant type of non-covalent interaction.

A halogen bond is a directional, electrostatically-driven interaction between a region of positive electrostatic potential on a halogen atom (the σ-hole) and a negative site, such as a lone pair on a Lewis base. The nitro group, with its electronegative oxygen atoms, can act as a halogen bond acceptor. The strength of halogen bonds can be comparable to that of hydrogen bonds, and they exhibit strong directionality.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and the Reduced Density Gradient (RDG) can be used to detect and characterize these weak interactions. These methods analyze the electron density and its derivatives to reveal van der Waals interactions, hydrogen bonds, and steric repulsion in real space.

Halogen Bonding in Polyhalogenated Systems

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site. nih.gov In molecules like this compound, the presence of strong electron-withdrawing groups—the nitro group and three fluorine atoms—is expected to significantly influence the σ-hole on the chlorine atom.

Computational studies on similar halogenated nitrobenzene derivatives have elucidated the nature of these interactions. jcsp.org.pknih.gov The electron-withdrawing substituents deplete electron density from the halogen atom, creating a more positive electrostatic potential on its outer surface, along the extension of the C-Cl bond. nih.gov This enhanced σ-hole makes the chlorine atom a more effective halogen bond donor.

Theoretical calculations, typically using Density Functional Theory (DFT), are employed to model these interactions. jcsp.org.pk Key parameters derived from these calculations include:

Interaction Energies: Quantify the strength of the halogen bond. For related nitrobenzene complexes, these energies can range from 5 to 30 kJ/mol. jcsp.org.pk

Geometric Parameters: The distance between the halogen and the Lewis base, and the C-X···B angle (where X is the halogen and B is the Lewis base) are critical. A distance shorter than the sum of the van der Waals radii and an angle close to 180° are characteristic of strong halogen bonds. acs.org

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron distribution on the molecular surface, clearly identifying the positive σ-hole on the halogen and the negative, nucleophilic regions on a potential acceptor molecule. nih.gov

In the context of this compound, the chlorine atom would be the primary halogen bond donor, as fluorine's high electronegativity and tendency for sp hybridization generally prevent it from forming halogen bonds. nih.gov The molecule could form halogen bonds with various Lewis bases, such as the oxygen atoms of other nitro groups or the nitrogen atoms of nitriles, which is a key factor in its crystal engineering and supramolecular assembly. ijres.orgrsc.org

π-Stacking and Other Aromatic Interactions

The aromatic ring of this compound is highly electron-deficient due to the cumulative electron-withdrawing effects of the nitro group and four halogen atoms. This electronic characteristic dictates the nature of its aromatic interactions, particularly π-stacking.

Unlike electron-rich aromatic rings (like benzene) which engage in π-π stacking with themselves, electron-deficient rings preferentially interact with electron-rich aromatic systems. nih.gov Computational studies on similar systems reveal that these interactions are driven by a combination of electrostatic and dispersion forces. researchgate.net

Interaction Geometry: The most stable arrangement is often a parallel-displaced or "slipped" conformation rather than a direct face-to-face stacking, which minimizes electrostatic repulsion between the centers of the rings. researchgate.net

Furthermore, studies on related fluorinated diaminonitrobenzenes have shown that fluorine atoms can actively participate in forming p⋯π electron contacts, contributing to the formation of 2D and 3D supramolecular structures. rsc.org It is plausible that the fluorine atoms in this compound could engage in similar interactions, influencing its crystal packing and material properties.

Spectroscopic Property Prediction via Quantum Chemical Methods

Quantum chemical methods are instrumental in predicting and interpreting the spectroscopic properties of molecules. For complex substituted benzenes, these calculations provide a basis for assigning experimental spectra and understanding the relationship between molecular structure and spectroscopic response. DFT and Hartree-Fock (HF) methods are commonly used for this purpose. prensipjournals.comglobalresearchonline.net

Studies on structurally similar compounds, such as 3-Chloro-4-fluoronitrobenzene and 1,2,3-trichloro-4-nitrobenzene, demonstrate the utility of these methods. prensipjournals.comglobalresearchonline.netresearchgate.net Calculations are typically performed using basis sets like 6-311++G(d,p) to achieve a good balance between accuracy and computational cost. prensipjournals.comresearchgate.net

Predicted spectroscopic data for analogous compounds often show strong agreement with experimental findings. prensipjournals.comglobalresearchonline.net

Table 1: Predicted vs. Experimental Spectroscopic Data for Analogous Halogenated Nitrobenzenes

| Property | Method/Basis Set | Calculated Value (Analogous Compound) | Experimental Value (Analogous Compound) | Reference Compound |

| Vibrational Frequencies (cm⁻¹) | ||||

| C-H Stretch | DFT/B3LYP | ~3251 | 3427 - 2925 | 3-Chloro-4-fluoronitrobenzene |

| C=C Stretch | DFT/B3LYP | ~1504 | Not specified | 3-Chloro-4-fluoronitrobenzene |

| NMR Chemical Shifts (ppm) | ||||

| ¹H Isotropic Chemical Shift | DFT/GIAO | 9.0368 - 6.8397 | 8.306 - 7.235 | 3-Chloro-4-fluoronitrobenzene |

| ¹³C Isotropic Chemical Shift | DFT/GIAO | 141.83 - 186.394 | 117.00 - 164.59 | 3-Chloro-4-fluoronitrobenzene |

This table presents illustrative data from studies on 3-Chloro-4-fluoronitrobenzene to demonstrate the predictive power of quantum chemical methods. prensipjournals.comresearchgate.net Values are approximate and serve as an example of the typical correlation between theoretical and experimental results.

For this compound, similar calculations would allow for:

Vibrational Analysis: Prediction of infrared (IR) and Raman spectra. The calculated frequencies, after appropriate scaling, can be used to assign the fundamental vibrational modes observed experimentally. globalresearchonline.net

NMR Spectroscopy: Calculation of ¹³C, ¹⁹F, and ¹H chemical shifts, which are invaluable for confirming the molecular structure. prensipjournals.com

Electronic Transitions: Time-dependent DFT (TD-DFT) can predict UV-visible absorption spectra by calculating the energies of electronic transitions, such as those from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). globalresearchonline.net

These computational approaches provide a detailed portrait of the molecule's electronic structure and are essential for rationalizing its reactivity and physical properties.

Role of 1 Chloro 3,4,5 Trifluoro 2 Nitrobenzene As a Key Intermediate in Complex Molecule Synthesis

Precursor for Fluorinated and Chlorinated Anilines and Phenols

The structure of 1-chloro-3,4,5-trifluoro-2-nitrobenzene allows for its conversion into various substituted anilines and phenols, which are themselves important intermediates in the pharmaceutical and agrochemical industries. nbinno.comnbinno.com

The synthesis of fluorinated anilines can be achieved through the chemical reduction of the nitro group. This transformation is a fundamental process in organic chemistry, often carried out using reagents like iron powder in acidic medium or through catalytic hydrogenation. The resulting product, 2-chloro-3,4,5-trifluoroaniline, retains the halogen substitution pattern of the precursor, providing a building block for further functionalization. General processes for preparing fluorinated anilines often involve the reduction of the corresponding nitro compounds. google.com

Similarly, the compound can serve as a precursor to chlorinated phenols. The chlorine atom is activated towards nucleophilic aromatic substitution by the ortho-positioned nitro group and the fluorine atoms on the ring. libretexts.orgnih.gov Reaction with a strong nucleophile, such as sodium hydroxide (B78521), can displace the chloride ion to yield 3,4,5-trifluoro-2-nitrophenol. Such reactions are characteristic of aryl halides that possess strongly electron-withdrawing substituents. libretexts.orgresearchgate.net These phenols are valuable in the synthesis of antiseptics, herbicides, and dyes. mdpi.comencyclopedia.pubresearchgate.net

| Starting Material | Reagents/Conditions | Product | Transformation Type |

|---|---|---|---|

| This compound | Fe/HCl or H₂, Pd/C | 2-Chloro-3,4,5-trifluoroaniline | Nitro Group Reduction |

| This compound | NaOH, heat | 3,4,5-Trifluoro-2-nitrophenol | Nucleophilic Aromatic Substitution (Hydrolysis) |

Building Block for Heterocyclic Compound Synthesis

Highly substituted aromatic compounds like this compound are foundational materials for constructing heterocyclic compounds. The synthesis of fused heterocyclic systems often relies on precursors containing ortho-disposed functional groups.

A common strategy involves the reduction of the nitro group to an amine, yielding 2-chloro-3,4,5-trifluoroaniline. This ortho-haloaniline is a classic precursor for cyclization reactions. For instance, it can be envisioned to react with appropriate reagents to form benzothiazoles, which are significant in medicinal chemistry. ossila.com Another potential pathway involves the reaction of the derived diamine (from substitution of the chlorine with an amino group followed by nitro reduction) with reagents like chloroacetic acid to form benzimidazole (B57391) derivatives. For example, the related compound 4,5-difluorobenzene-1,2-diamine has been used to synthesize 2-chloromethyl-5,6-difluoro-1H-benzimidazole. researchgate.net While specific examples starting directly from this compound are not extensively documented in readily available literature, its structural motifs are analogous to those widely used in established heterocyclic synthesis routes.

| Intermediate | Potential Reagent | Resulting Heterocyclic Core |

|---|---|---|

| 2-Chloro-3,4,5-trifluoroaniline | Thioglycolic acid or related S-containing reagent | Benzothiazole |

| 3,4,5-Trifluorobenzene-1,2-diamine | Formic acid or Phosgene equivalent | Benzimidazole |

Application in the Construction of Biaryls and Other Advanced Organic Scaffolds

The synthesis of biaryl compounds, which are structures containing two directly connected aromatic rings, is crucial in medicinal chemistry and materials science. This compound is a suitable substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form these scaffolds. researchgate.netharvard.edu

In a typical Suzuki reaction, an aryl halide (like this compound) is coupled with an arylboronic acid in the presence of a palladium catalyst and a base. harvard.edu The chlorine atom on the ring serves as the leaving group in the catalytic cycle. A closely related synthesis, the preparation of 3,4,5-trifluoro-2'-nitrobiphenyl, has been achieved via a Suzuki coupling reaction between o-chloronitrobenzene and 3,4,5-trifluorophenylboronic acid. patsnap.com This demonstrates the utility of the trifluoronitrophenyl moiety in constructing complex biaryl systems. The presence of the chloro substituent in this compound allows it to act as the halide partner in such coupling reactions, enabling the creation of diverse biaryl structures.

| Substrate 1 (Aryl Halide) | Substrate 2 (Boronic Acid) | Catalyst/Base | Product Type |

|---|---|---|---|

| This compound | Arylboronic Acid (Ar-B(OH)₂) | Pd(PPh₃)₄ / Na₂CO₃ | 2-Aryl-3,4,5-trifluoronitrobenzene |

Derivatization for Material Science Applications

The strategic derivatization of this compound opens pathways to novel materials with applications in electronics and nanotechnology. A key transformation in this context is the reduction of the nitro group to an amine, yielding the corresponding aniline (B41778) derivative.

The resulting 3,4,5-trifluoroaniline (B67923) moiety (obtained after reduction of the nitro group and potential subsequent removal or substitution of the chlorine) has been utilized in advanced material science applications. For example, 3,4,5-trifluoroaniline has been used to functionalize single-walled carbon nanotubes (SWCNTs). ossila.com This functionalization creates organic color centers, which generate distinct fluorescence bands at longer wavelengths, a property valuable for bio-imaging and sensing applications. ossila.com

Furthermore, this same aniline derivative has been incorporated into the synthesis of quasi-2D perovskite films. These materials, composed of lead bromide and 3,4,5-trifluoroaniline, have shown promise in the fabrication of visible light-emitting diodes (LEDs), demonstrating significant luminance and current efficiency. ossila.com These applications highlight how a simple chemical modification of the parent nitrobenzene (B124822) unlocks its potential as a building block for high-performance functional materials.

| Derivative | Application Area | Specific Use | Reference |

|---|---|---|---|

| 3,4,5-Trifluoroaniline | Nanotechnology | Functionalization of single-walled carbon nanotubes (SWCNTs) for creating organic color centers. | ossila.com |

| 3,4,5-Trifluoroaniline | Optoelectronics | Component in quasi-2D perovskite films for light-emitting diodes (LEDs). | ossila.com |

Environmental Photochemistry and Biotransformation Pathways

Atmospheric Degradation Mechanisms of Polyhalogenated Nitroaromatics

Once released into the atmosphere, polyhalogenated nitroaromatics are subject to degradation by sunlight and reactive atmospheric species. The primary mechanisms of atmospheric removal are reaction with hydroxyl radicals and direct photolysis.

The hydroxyl radical (•OH) is a key oxidant in the troposphere, initiating the degradation of many organic compounds. The reaction of •OH with aromatic compounds typically proceeds via addition to the aromatic ring, forming a hydroxycyclohexadienyl radical. The rate of this reaction is influenced by the nature and position of substituents on the aromatic ring.

The atmospheric lifetime of a compound with respect to reaction with •OH can be estimated if the rate constant and the average atmospheric concentration of •OH are known. Given the likely reduced reactivity of this polyhalogenated nitroaromatic compound, its atmospheric lifetime is expected to be longer than that of simpler aromatic hydrocarbons.

| Compound | •OH Reaction Rate Constant (kOH) at 298 K (M⁻¹s⁻¹) | Estimated Atmospheric Lifetime |

|---|---|---|

| Benzene (B151609) | 7.8 x 10⁹ | ~9 days |

| Nitrobenzene (B124822) | ~2.0 x 10⁸ | ~36 days |

| Toluene | 5.9 x 10⁹ | ~2 days |

| p-Xylene | 1.4 x 10¹⁰ | ~1 day |

Direct absorption of solar radiation can lead to the photolytic decomposition of chemical compounds if they possess a chromophore that absorbs light in the actinic region (λ > 290 nm). The nitro group in nitroaromatic compounds absorbs in this region, making them susceptible to photolysis.

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules undergoing a specific reaction divided by the number of photons absorbed. wikipedia.org For many nitroaromatic compounds, the quantum yields for photolysis in aqueous solution are relatively low, on the order of 10⁻³ to 10⁻⁴ for nitrobenzene and nitrophenols. nih.gov This suggests that direct photolysis may not be a rapid degradation pathway.

The photolysis of halogenated aromatic compounds can proceed through homolytic cleavage of the carbon-halogen bond to form an aryl radical and a halogen atom. The energy of the carbon-halogen bond decreases from C-F to C-I, making iodo- and bromo-aromatics more susceptible to photolysis than their chloro- and fluoro-counterparts. In the case of 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, the C-Cl bond is more likely to undergo photolytic cleavage than the stronger C-F bonds. The presence of the nitro group can also influence the photolytic pathway, potentially leading to rearrangements or the formation of phenolic compounds. For some halogenated anilines and phenols, photohydrolysis, where the halogen is replaced by a hydroxyl group, is a significant reaction pathway in aqueous solutions. researchgate.netsemanticscholar.org

| Compound | Photolysis Quantum Yield (Φ) | Conditions |

|---|---|---|

| Nitrobenzene | ~10⁻³ | Aqueous solution |

| Nitrophenols | 10⁻³ - 10⁻⁴ | Aqueous solution |

| 4-Fluoroaniline | Higher than 4-chloroaniline | Aqueous solution |

| 4-Chloroaniline | 0.6 - 0.9 | Aqueous solution, depending on conditions |

| 4-Bromoaniline | Lower than 4-chloroaniline | Aqueous solution |

Aqueous Phase Transformation and Hydrolysis

In the aqueous phase, this compound may undergo transformation through hydrolysis and photolysis. Hydrolysis is a chemical reaction in which a molecule of water reacts with another substance, sometimes causing both substances to be split into two parts. For halogenated aromatic compounds, hydrolysis involves the nucleophilic substitution of a halogen atom by a hydroxyl group.

The rate of hydrolysis is highly dependent on the chemical structure of the compound, as well as on environmental factors such as pH and temperature. The presence of strong electron-withdrawing groups, such as the nitro group and fluorine atoms, on the aromatic ring of this compound can activate the ring towards nucleophilic attack. However, the carbon-fluorine bond is exceptionally strong, making it generally resistant to hydrolysis under typical environmental conditions. The carbon-chlorine bond is weaker and more susceptible to cleavage.

While specific hydrolysis data for this compound is not available, studies on other chlorinated nitroaromatic compounds can provide some insight. The half-life for hydrolysis can vary from days to years depending on the specific compound and conditions. For many persistent organic pollutants, hydrolysis is a slow process. epa.gov

Aqueous photolysis, as discussed in the previous section, can also contribute to the transformation of this compound in sunlit surface waters. The formation of hydroxyl radicals and other reactive species in natural waters can also contribute to its indirect photodegradation. humboldt.edu

Microbial Degradation and Biotransformation of Organofluorine Compounds

The biodegradation of organofluorine compounds like this compound presents a significant challenge for microorganisms due to the strength and stability of the carbon-fluorine (C-F) bond. However, various microbial enzymatic systems have been identified that are capable of cleaving this bond and initiating the degradation of these xenobiotic compounds.

The enzymatic cleavage of the C-F bond is a critical first step in the microbial degradation of many organofluorine compounds. This is a metabolically expensive process due to the high bond energy. Microorganisms have evolved specific enzymes, often dehalogenases, to catalyze this reaction.

These enzymes typically function through a nucleophilic substitution mechanism, where a nucleophilic residue in the enzyme's active site attacks the carbon atom of the C-F bond, leading to the displacement of the fluoride (B91410) ion. The efficiency of these enzymes can be influenced by the number and position of fluorine substituents on the molecule. While microorganisms capable of degrading monofluorinated compounds have been extensively studied, those that can metabolize polyfluorinated compounds are less common. nih.gov

Once the C-F bond is cleaved, the resulting defluorinated aromatic intermediate can enter into more common bacterial catabolic pathways for aromatic compounds. These pathways typically involve the enzymatic opening of the aromatic ring, followed by a series of reactions that ultimately lead to intermediates of central metabolism, such as the tricarboxylic acid (TCA) cycle.

For nitroaromatic compounds, the initial steps often involve the reduction of the nitro group to a hydroxylamino or amino group, or the oxidative removal of the nitro group. In the case of chlorinated nitroaromatics, some bacteria have been shown to initially reduce the nitro group, which is then followed by other transformations. nih.gov The presence of multiple halogen substituents on this compound likely makes it a highly recalcitrant molecule, and its complete mineralization by a single microbial species is expected to be a slow process. It is possible that a consortium of microorganisms, each with specialized enzymatic capabilities, would be required for its effective degradation in the environment. researchgate.net

Assessment of Environmental Persistence and Fate

The environmental persistence and fate of this compound are predicted to be significant due to its chemical structure. As a polyhalogenated nitroaromatic compound, it likely exhibits properties that contribute to a prolonged presence in various environmental compartments. Halogenated compounds are often toxic and persistent, leading to their accumulation in the environment. researchgate.net

Factors Influencing Persistence:

Nitro Group: The nitro group can also contribute to the persistence of the molecule, as it is an electron-withdrawing group that can make the aromatic ring less susceptible to oxidative degradation. nih.gov

Low Water Solubility (Predicted): Based on its structure, it is expected to have low water solubility and a tendency to partition into organic matter in soil and sediment. This would reduce its bioavailability for microbial degradation and protect it from photolysis in the water column.

Environmental Fate and Transport:

Once released into the environment, this compound is likely to behave in the following ways:

Atmospheric Fate: If released into the atmosphere, it would likely have a relatively long atmospheric lifetime. Degradation would primarily occur through reactions with hydroxyl radicals, but the high degree of halogenation would likely result in a slow reaction rate.

Aquatic Fate: In aquatic systems, it is expected to adsorb to suspended solids and sediment due to its predicted hydrophobicity. Degradation in the water column via photolysis and microbial action is expected to be slow.

Terrestrial Fate: In soil, it is likely to be persistent. It would bind to soil organic matter, limiting its mobility and bioavailability. Microbial degradation is expected to be very slow, particularly under aerobic conditions.

Predicted Environmental Persistence Data (Illustrative)

Since specific experimental data for this compound is unavailable, the following table provides an illustrative comparison of predicted persistence with related compounds, based on general principles of environmental chemistry.

| Compound | Predicted Half-life in Soil (Aerobic) | Predicted Half-life in Water (Photolysis) | Predicted Atmospheric Half-life | Rationale for Prediction |

| This compound | Very Long (> 1 year) | Long (Months to a year) | Moderate (Weeks to months) | High degree of fluorination and presence of a nitro group are expected to confer high resistance to microbial and photochemical degradation. |

| Monochloronitrobenzene | Moderate (Weeks to months) | Moderate (Weeks to months) | Short (Days to weeks) | Less halogenated, making it more susceptible to degradation than its polyfluorinated counterpart. |

| Nitrobenzene | Short (Days to weeks) | Short (Days to weeks) | Short (Days) | Lacks halogen substituents, making it more readily biodegradable and photodegradable. wikipedia.org |

| Perfluorinated Aromatic Compound | Extremely Long (Years to decades) | Very Long (Years) | Very Long (Years) | The presence of only strong C-F bonds makes these compounds exceptionally persistent. wikipedia.orgresearchgate.net |

Bioaccumulation Potential:

Given its predicted lipophilicity (fat-loving nature) due to the presence of halogens, this compound has the potential to bioaccumulate in the fatty tissues of organisms. This is a common characteristic of polyhalogenated compounds. wikipedia.org The extent of bioaccumulation would depend on the organism's metabolism and the compound's specific octanol-water partition coefficient (Kow).

Q & A

Q. What are the standard synthetic routes for preparing 1-Chloro-3,4,5-trifluoro-2-nitrobenzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via sequential halogenation and nitration of benzene derivatives. For example:

Halogenation : Start with a fluorobenzene derivative and introduce chloro and additional fluoro groups using Friedel-Crafts or electrophilic substitution under controlled temperatures (0–5°C to minimize side reactions).

Nitration : Introduce the nitro group using mixed acid (HNO₃/H₂SO₄) at low temperatures (≤10°C) to ensure regioselectivity at the ortho/para positions relative to existing substituents.

- Optimization : Monitor reaction progress via TLC or HPLC. Adjust stoichiometry (e.g., excess Cl₂ or F₂ precursors) and use catalysts like FeCl₃ for halogenation. Purity can be enhanced via recrystallization in ethanol or column chromatography with silica gel .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- NMR :

- ¹⁹F NMR : Identify fluorine environments (δ -110 to -160 ppm for aromatic F).

- ¹H NMR : Absence of aromatic protons confirms full substitution.

- IR : Look for NO₂ asymmetric stretching (~1520 cm⁻¹) and C-Cl stretches (~750 cm⁻¹).

- Mass Spectrometry : Confirm molecular ion [M]⁺ at m/z 229 (C₆HClF₃NO₂) and fragmentation patterns (e.g., loss of NO₂ or Cl).

- X-ray Crystallography : Use SHELX programs for structure refinement if single crystals are obtained .

Advanced Research Questions

Q. How do substituent positions influence the electronic properties and reactivity of this compound in nucleophilic aromatic substitution (NAS)?

- Methodological Answer :

- Electronic Effects : The electron-withdrawing nitro (-NO₂) and halogen (-Cl, -F) groups create a strongly electron-deficient aromatic ring, activating it for NAS.

- Regioselectivity : Para-fluoro and meta-chloro substituents direct incoming nucleophiles to the remaining ortho/para positions. Computational modeling (DFT) can predict charge distribution and reactive sites.

- Experimental Validation : Perform reactions with amines or alkoxides in polar aprotic solvents (DMF, DMSO) at elevated temperatures. Monitor regioselectivity via LC-MS and compare with computational predictions .

Q. What computational approaches predict the environmental persistence and degradation pathways of polyhalogenated nitrobenzenes?

- Methodological Answer :

- QSPR Models : Use quantitative structure-property relationship models to estimate half-life in soil/water based on logP and Hammett constants.

- Degradation Pathways :

- Photolysis : Simulate UV-Vis spectra (TD-DFT) to identify λmax for photolytic cleavage of C-Cl bonds.

- Biodegradation : Apply molecular docking to assess enzyme-substrate interactions (e.g., nitroreductases).

- Environmental Fate : Reference NIST data for analogous compounds (e.g., 3-Chloro-4-fluoronitrobenzene) to extrapolate degradation kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.